

MC4171: A Chemical Probe for Interrogating
KAT8 Function

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Compound of Interest		
Compound Name:	MC4171	
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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine Acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a key epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs).[1] It primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a modification crucial for chromatin remodeling and the regulation of gene expression.[1][2] Dysregulation of KAT8 activity has been implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention.[3][4] The development of potent and selective chemical probes for KAT8 is essential for dissecting its complex biology and validating its therapeutic potential.

MC4171 has emerged as a first-in-class, selective, and reversible inhibitor of KAT8.[5] This technical guide provides a comprehensive overview of **MC4171** as a chemical probe, including its biochemical and cellular activity, detailed experimental protocols for its use, and a depiction of the signaling pathways influenced by KAT8.

Data Presentation Biochemical Activity and Selectivity of MC4171

MC4171 was developed as a selective inhibitor of KAT8, with its potency and selectivity assessed against other histone acetyltransferases, namely KAT3B (p300) and KAT2B (PCAF).



The inhibitory activity is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Compound	Target	IC50 (μM)
MC4171	KAT8	8.1[6]
MC4171	КАТЗВ	>200 (No Inhibition)[4]
MC4171	KAT2B	>200 (No Inhibition)[4]

Table 1: In vitro inhibitory activity of **MC4171** against KAT8 and other histone acetyltransferases.

Antiproliferative Activity of MC4171

The effect of **MC4171** on the proliferation of various cancer cell lines was evaluated to determine its cellular efficacy. The data is presented as IC50 values, indicating the concentration of the compound that inhibits cell growth by 50% after a 72-hour treatment.

Cell Line	Cancer Type	IC50 (μM)
HCT116	Colorectal Carcinoma	46.6 ± 11.5[7]
HT29	Colorectal Carcinoma	54.0 ± 10.9[7]
A549	Non-Small Cell Lung Cancer	33.0 ± 5.7[7]
H1299	Non-Small Cell Lung Cancer	41.6 ± 6.8[7]
U937	Histiocytic Lymphoma	51.7 ± 9.2[7]

Table 2: Antiproliferative activity of **MC4171** in various cancer cell lines.

Experimental Protocols Radioactive KAT8 Inhibition Assay

This assay quantifies the enzymatic activity of KAT8 by measuring the transfer of a radiolabeled acetyl group from [3H]-Acetyl-CoA to a histone H4 peptide substrate.



Materials:

- Recombinant human KAT8 enzyme
- [3H]-Acetyl-CoA
- Histone H4 peptide (substrate)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- MC4171 (or other test compounds) dissolved in DMSO
- Scintillation cocktail
- · Microplate scintillation counter

Procedure:

- Prepare a reaction mixture containing assay buffer, histone H4 peptide, and [3H]-Acetyl-CoA
 in a 96-well plate.
- Add MC4171 at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
- Initiate the reaction by adding the KAT8 enzyme to each well.
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding an equal volume of stop solution (e.g., 10% acetic acid).
- Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled peptide.
- Wash the filter plate multiple times with wash buffer (e.g., 50 mM sodium phosphate pH 7.0) to remove unincorporated [3H]-Acetyl-CoA.
- Dry the filter plate and add scintillation cocktail to each well.
- Measure the radioactivity in each well using a microplate scintillation counter.



 Calculate the percentage of inhibition for each concentration of MC4171 and determine the IC50 value.

Western Blot for KAT8 and Histone H4 Acetylation

This protocol is used to detect the levels of total KAT8 protein and the levels of its primary modification mark, H4K16ac, in cells treated with **MC4171**.

Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-KAT8, anti-H4K16ac, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Culture cells to the desired confluency and treat with various concentrations of MC4171 for the desired time.
- Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.



- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-KAT8 or anti-H4K16ac) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Immunofluorescence for Cellular Localization of KAT8

This method is used to visualize the subcellular localization of KAT8 within cells.

Materials:

- Cells grown on coverslips
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking solution (e.g., 1% BSA and 5% normal goat serum in PBS)
- Primary antibody: anti-KAT8
- Fluorophore-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium



Fluorescence microscope

Procedure:

- Culture cells on coverslips and treat with MC4171 if desired.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
- Block non-specific antibody binding with blocking solution for 1 hour.
- Incubate the cells with the anti-KAT8 primary antibody overnight at 4°C.
- Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
- Counterstain the nuclei with DAPI for 5 minutes.
- Mount the coverslips onto microscope slides using antifade mounting medium.
- Visualize the cellular localization of KAT8 using a fluorescence microscope. KAT8 is expected to be predominantly localized in the nucleus.[8]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein against thermal denaturation.

Materials:

- Intact cells
- MC4171 (or vehicle control)
- PBS



- Lysis buffer (with protease inhibitors)
- PCR tubes
- Thermocycler
- Western blot reagents (as described above)

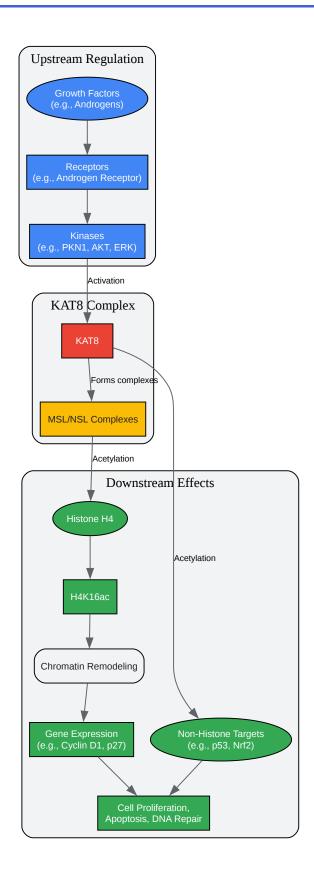
Procedure:

- Treat intact cells with **MC4171** or vehicle (DMSO) for a specified time.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling.
- Lyse the cells by freeze-thaw cycles or with lysis buffer.
- Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble KAT8 in each sample by Western blot.
- Plot the amount of soluble KAT8 as a function of temperature to generate a melting curve. A
 shift in the melting curve to a higher temperature in the presence of MC4171 indicates target
 engagement.[9]

Mandatory Visualization Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to KAT8 function and the evaluation of **MC4171**.

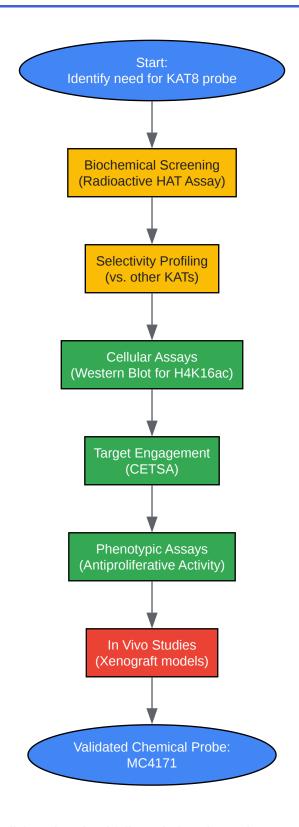




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Caption: Simplified signaling pathway of KAT8 regulation and its downstream effects.

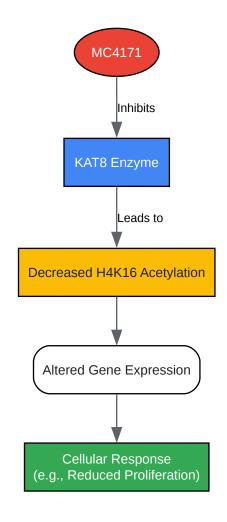




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Caption: Experimental workflow for the validation of **MC4171** as a chemical probe for KAT8.





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Caption: Logical relationship between MC4171 and its downstream cellular effects.

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